6-Gingediol

Beschreibung

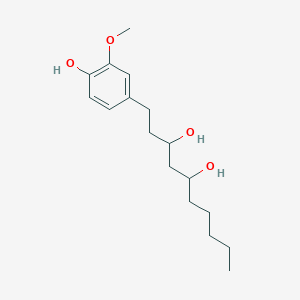

1-(4-Hydroxy-3-methoxy-phenyl)decane-3,5-diol is a natural product found in Zingiber and Zingiber officinale with data available.

Eigenschaften

Molekularformel |

C17H28O4 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |

InChI |

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3 |

InChI-Schlüssel |

QYXKQNMJTHPKBP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthetic Blueprint of 6-Gingerol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathways of 6-gingerol (B72531), the primary pungent and bioactive compound in ginger (Zingiber officinale). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic reactions, key intermediates, and available experimental methodologies.

Introduction

6-Gingerol is a phenolic alkanone that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. The biosynthesis of 6-gingerol originates from the phenylpropanoid pathway and culminates in a polyketide synthase-mediated condensation.

The Biosynthetic Pathway of 6-Gingerol

The biosynthesis of 6-gingerol is a multi-step process that can be divided into two main stages: the formation of the phenylpropanoid precursor, feruloyl-CoA, and the subsequent chain extension and modification by a type III polyketide synthase (PKS).

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The pathway begins with the amino acid L-phenylalanine, which is converted to feruloyl-CoA through the action of several key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): It is believed that a series of hydroxylation and methylation steps involving enzymes like p-coumaroyl shikimate 3'-hydroxylase (C3'H) and CCoAOMT convert p-coumaroyl-CoA to feruloyl-CoA.

Polyketide Synthase Pathway: Formation of 6-Gingerol

The final steps in 6-gingerol biosynthesis involve a type III polyketide synthase, often referred to as gingerol synthase. This enzyme catalyzes the condensation of feruloyl-CoA with a hexanoyl-CoA starter unit and one molecule of malonyl-CoA as an extender unit. The resulting intermediate,[1]-dehydrogingerdione, is then reduced to form 6-gingerol.

References

A Technical Guide to the Chemical Synthesis and Purification of 6-Gingediol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical synthesis and purification of 6-Gingediol, a derivative of the bioactive compound 6-Gingerol (B72531) found in ginger. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflow to aid in comprehension and replication.

Introduction

This compound, chemically known as 1-(4-hydroxy-3-methoxyphenyl)-3,5-decanediol, is a reduced derivative of 6-Gingerol. Like its precursor, this compound is of interest to the scientific community for its potential biological activities, which are believed to include antioxidant and anti-inflammatory properties. The synthesis of this compound is primarily achieved through the reduction of the keto group of 6-Gingerol, resulting in the formation of two diastereomers: (3S,5S)-6-Gingediol and (3R,5S)-6-Gingediol. This guide will focus on the practical aspects of synthesizing and purifying these diastereomers, providing a foundation for further research and development.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the purification of its precursor, 6-Gingerol, from a crude ginger extract, followed by the chemical reduction of the purified 6-Gingerol.

Purification of the Precursor: 6-Gingerol

The starting material for the synthesis of this compound is high-purity 6-Gingerol. While commercially available, it can also be purified from crude ginger extract.

Experimental Protocol: Purification of 6-Gingerol by Flash Chromatography

-

Sample Preparation: A commercial ginger extract is used as the starting material.

-

Chromatography: Flash chromatography is performed on a silica (B1680970) gel column.

-

Elution: A gradient elution is employed, starting with n-hexane and gradually increasing the polarity by adding acetone (B3395972) (from 0% to 10% acetone in n-hexane).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing 6-Gingerol.

-

Solvent Evaporation: The fractions containing pure 6-Gingerol are combined, and the solvent is removed under reduced pressure to yield 6-Gingerol as a dark yellow oil.

| Parameter | Value | Reference |

| Starting Material | Commercial Ginger Extract | [1] |

| Purification Method | Flash Chromatography | [1] |

| Stationary Phase | Silica Gel | [1] |

| Mobile Phase | Gradient of 0-10% Acetone in n-hexane | [1] |

| Yield | 36.8% | [1] |

Reduction of 6-Gingerol to this compound

The purified 6-Gingerol is then subjected to a reduction reaction to convert the ketone functional group into a hydroxyl group, yielding a mixture of this compound diastereomers.

Experimental Protocol: Sodium Borohydride (B1222165) Reduction of 6-Gingerol

-

Reaction Setup: Dissolve 100 mg (0.34 mmol) of 6-Gingerol in 10 mL of ethanol (B145695) (EtOH).

-

Addition of Reducing Agent: Add 38 mg (1 mmol) of sodium borohydride (NaBH₄) to the solution.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

-

Workup:

-

Evaporate the solvent in vacuo.

-

Add 20 mL of water to the residue.

-

Extract the aqueous phase with ethyl acetate (B1210297) (EtOAc) (3 x 20 mL).

-

Combine the organic phases, dry over sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent in vacuo.

-

-

Product: The resulting product is a yellow oil containing a mixture of this compound diastereomers with a purity of >95%. The reduction of the keto function of 6-gingerol results in 6-gingerdiol (B601187) epimers in a ratio of 3 to 2.[1]

| Parameter | Value | Reference |

| Starting Material | 6-Gingerol | [1] |

| Reagents | Sodium Borohydride (NaBH₄), Ethanol (EtOH) | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 84% | [1] |

| Product | Mixture of (3S,5S)- and (3R,5S)-6-Gingediol | [1] |

Purification of this compound Diastereomers

The final step is the separation of the two diastereomers of this compound from the reaction mixture to obtain pure compounds for further studies.

Experimental Protocol: Preparative HPLC Separation of this compound Diastereomers

-

Sample Preparation: The crude mixture of this compound diastereomers is dissolved in the mobile phase.

-

Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is used for the separation.

-

Elution: An isocratic elution with 50% aqueous acetonitrile (B52724) (AcN) is employed.

-

Fraction Collection: Fractions corresponding to the two diastereomeric peaks are collected separately.

-

Solvent Evaporation: The solvent from each fraction is evaporated to yield the pure diastereomers, with one obtained as a faint yellow oil and the other as a white powder.

| Parameter | Value | Reference |

| Purification Method | Preparative HPLC | [1] |

| Mobile Phase | 50% aqueous Acetonitrile (AcN) | [1] |

| Product 1 | (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol (faint yellow oil) | [1] |

| Product 2 | (3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol (white powder) | [1] |

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General antioxidant mechanism of gingerol-related compounds.

References

6-Gingerol: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1]-Gingerol, a potent bioactive phenolic compound, is the principal pungent constituent found in the rhizome of ginger (Zingiber officinale). Renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, the efficient extraction and quantification of[1]-gingerol are of paramount importance for research and drug development. This technical guide provides a comprehensive overview of the natural sources of[1]-gingerol, with a focus on the variability of its content across different ginger cultivars. Furthermore, this document details various extraction methodologies, from conventional solvent-based techniques to modern, more efficient methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). Detailed experimental protocols and quantitative data on extraction yields are presented to facilitate reproducible research. Finally, key signaling pathways modulated by[1]-gingerol are illustrated to provide a deeper understanding of its mechanism of action.

Natural Sources of[1]-Gingerol

The primary and most commercially significant natural source of[1]-gingerol is the rhizome of the ginger plant, Zingiber officinale Roscoe, which belongs to the Zingiberaceae family. While other members of the Zingiberaceae family may contain related compounds, Z. officinale is the most abundant and widely studied source of[1]-gingerol.

The concentration of[1]-gingerol in ginger rhizomes can vary significantly depending on several factors, including the cultivar, geographical origin, maturity at harvest, and post-harvest processing methods such as drying.

Variability in[1]-Gingerol Content Among Ginger Cultivars

Research has demonstrated a notable variation in the[1]-gingerol content among different ginger cultivars. This highlights the importance of selecting appropriate cultivars for maximizing the yield of this bioactive compound.

| Cultivar/Variety | [1]-Gingerol Content (% of extract or mg/g) | Reference |

| ING 6 | 7.59% | [2] |

| GV6 (from Northeast India) | Highest among 9 tested varieties (specific value not stated) | [3][4] |

| Unpeeled fresh ginger rhizome | 75.25 ± 2.03 mg/100 g fresh weight | [5] |

| Peeled fresh ginger rhizome | 68.15 ± 1.43 mg/100 g fresh weight | [5] |

| Freeze-dried unpeeled ginger rhizome | 266.43 ± 1.18 mg/g dry weight | [5] |

| In vivo ginger rhizomes | 45.37 mg/g extract | [6] |

| In vitro propagated rhizomes | 42.64 mg/g extract | [6] |

| In vitro microrhizomes | 28.11 mg/g extract | [6] |

| Soil-based ginger (95% ethanol (B145695) extract) | 1.012% | [7] |

| Hydroponic ginger (fresh-dried, 95% ethanol extract) | 0.75% | [7] |

| Z. officinale from Thailand | 2.58-17.04% of ethanolic extract | [8] |

| Z. officinale root (methanol extract) | 17.09 mg/g extract | [9] |

Extraction Methodologies for[1]-Gingerol

The extraction of[1]-gingerol from ginger rhizomes can be achieved through various methods, each with its own advantages in terms of efficiency, yield, and environmental impact. The choice of method often depends on the desired scale of extraction, purity requirements, and available resources.

Conventional Extraction Methods

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation.

Experimental Protocol:

-

Sample Preparation: Fresh ginger rhizomes are washed, peeled, and sliced into thin pieces. The slices are then dried in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. The dried ginger is then ground into a fine powder.

-

Extraction: A known weight of the ginger powder is placed in a sealed container with a suitable solvent (e.g., ethanol, methanol, or acetone) at a specific solid-to-solvent ratio.

-

Incubation: The mixture is allowed to stand at room temperature for a defined period (e.g., 24-72 hours) with periodic shaking.

-

Filtration and Concentration: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield the crude[1]-gingerol extract.

Soxhlet extraction is a continuous solvent extraction method that allows for the repeated washing of the plant material with a fresh solvent, leading to a higher extraction efficiency compared to maceration.

Experimental Protocol:

-

Sample Preparation: Prepare dried ginger powder as described for maceration.

-

Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask containing the extraction solvent, a thimble containing the ginger powder, and a condenser.

-

Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the ginger powder. Once the thimble is full, the extract is siphoned back into the round-bottom flask. This cycle is repeated for a specified duration (e.g., 6-8 hours).

-

Solvent Recovery: After extraction, the solvent is distilled off to concentrate the extract containing[1]-gingerol.

Modern Extraction Methods

Modern extraction techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and higher yields.

UAE utilizes the energy of ultrasonic waves to disrupt the plant cell walls, thereby enhancing the release of intracellular compounds into the solvent.

Experimental Protocol:

-

Sample Preparation: Prepare dried ginger powder.

-

Extraction: The ginger powder is suspended in a suitable solvent in a vessel.

-

Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The mixture is subjected to ultrasound waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period.

-

Post-Extraction: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid and efficient extraction process.

Experimental Protocol:

-

Sample Preparation: Prepare dried ginger powder.

-

Extraction: The ginger powder is mixed with a microwave-transparent solvent in a specialized microwave extraction vessel.

-

Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated with microwaves at a set power and for a specific duration.

-

Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered to remove the solid plant material. The solvent is then removed by evaporation.

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.

Experimental Protocol:

-

Sample Preparation: Prepare dried and ground ginger.

-

Apparatus Setup: The ginger powder is packed into an extraction vessel.

-

Extraction: Supercritical CO2, often with a co-solvent like ethanol, is pumped through the extraction vessel at a specific temperature and pressure.

-

Separation: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the[1]-gingerol to precipitate out, while the CO2 is recycled.

Comparison of Extraction Methods

The following table summarizes the quantitative data from various studies on the extraction of[1]-gingerol, providing a comparison of different methods and conditions.

| Extraction Method | Solvent | Key Parameters | [1]-Gingerol Yield/Content | Reference |

| Soxhlet | Methanol | 64°C | 7.3% w/w | |

| Soxhlet | Ethanol | 78.1°C, 8 h, 4:1 solvent:solid ratio | 8.40 mg/g | |

| Ultrasound-Assisted (UAE) | Methanol | - | 0.20-0.51% | |

| Ultrasound-Assisted (UAE) | 70% Ethanol | 50°C, 50 kHz, 120 min | 24.71% (oleoresin yield) | |

| Microwave-Assisted (MAE) | 78% Ethanol | 528 W, 31 s, 26 mL/g solvent:solid ratio | 15.3 ± 0.85 mg/g | |

| Microwave-Assisted (MAE) | 70% Ethanol | 180 W, 10 min | 30.0% of total gingerols | |

| Supercritical Fluid (SFE) | CO2 | 15 MPa, 35°C | 20.6% of extract | |

| Supercritical Fluid (SFE) | CO2 | 250 bar, 50°C | 254.71 ± 33.79 mg/g extract | |

| Pressurized Liquid (PLE) | 70% Bioethanol | 1500 psi, 100°C, 20 min | 14.106 ± 0.34 mg/g | |

| Reflux | Not specified | 76.9°C, 3.4 h | 2.89 mg/g DW |

Signaling Pathways Modulated by[1]-Gingerol

[1]-Gingerol exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Cancer Effects

[1]-Gingerol has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells through its interaction with several key signaling pathways.

[1]-Gingerol can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to suppress the expression of the proto-oncogene cyclin D1, leading to G1 phase cell cycle arrest. Concurrently, it can induce the expression of the pro-apoptotic protein NAG-1.[2][3]

References

- 1. [6]-Gingerol enhances the cisplatin sensitivity of gastric cancer cells through inhibition of proliferation and invasion via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 4. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of 6-Gingediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingediol, a primary metabolite of 6-gingerol (B72531), the most abundant bioactive compound in fresh ginger (Zingiber officinale), is emerging as a molecule of significant interest in pharmacological research. As the body of evidence grows, it is crucial for researchers, scientists, and drug development professionals to have a comprehensive understanding of its biological activities. This technical guide provides a detailed overview of the known pharmacological properties of this compound, focusing on its cytotoxic, anti-inflammatory, and potential neuroprotective effects. Quantitative data from key studies are presented in structured tables for clear comparison, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for its mechanisms of action.

Pharmacological Activities

Current research indicates that this compound exhibits a range of biological activities, most notably in the realms of cancer cell cytotoxicity and anti-inflammatory action. It exists as two primary stereoisomers, (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol, which have been identified as major metabolites of 6-gingerol in various cancer cell lines and in mice.[1]

Cytotoxic Activity

Several studies have highlighted the potential of this compound as a cytotoxic agent against cancer cells. The two primary isomers, (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2), have demonstrated inhibitory effects on the growth of human colon and lung cancer cell lines.[1][2]

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| (3R,5S)-6-gingerdiol (M1) | HCT-116 (Colon Cancer) | MTT | > 200 | 24 | [1][2] |

| (3S,5S)-6-gingerdiol (M2) | HCT-116 (Colon Cancer) | MTT | > 200 | 24 | [1][2] |

| (3R,5S)-6-gingerdiol (M1) | H-1299 (Lung Cancer) | MTT | 200 | 24 | [1][2] |

| (3S,5S)-6-gingerdiol (M2) | H-1299 (Lung Cancer) | MTT | > 200 | 24 | [1] |

| 6-Gingerol (for comparison) | HCT-116 (Colon Cancer) | MTT | 160.42 | 24 | [1][2] |

| 6-Gingerol (for comparison) | H-1299 (Lung Cancer) | MTT | 136.73 | 24 | [2] |

Anti-Inflammatory Activity

Preliminary evidence suggests that this compound may possess more potent anti-inflammatory properties than its precursor, 6-gingerol. Studies have indicated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.[1]

In a study utilizing RAW264.7 macrophage cells, (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol demonstrated a significant inhibition of nitric oxide production, with over 70% inhibition at a concentration of 100 µg/mL. In contrast, 6-gingerol showed no inhibitory effect at the same concentration.[1]

Neuroprotective Activity

The potential neuroprotective effects of this compound are an area of growing interest, partly due to the known neuroprotective properties of 6-gingerol.[3] A significant finding is the potent 5-HT3 receptor blocking activity of[4]-gingerdiol, which was found to be more effective than 6-gingerol in N1E-115 neuroblastoma cells.[5] This suggests a potential role in modulating neurotransmission and warrants further investigation into its neuroprotective mechanisms.

Experimental Protocols

To ensure the reproducibility and advancement of research on this compound, detailed methodologies for key experiments are outlined below.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol is adapted from the methodology used to assess the cytotoxic effects of this compound isomers on cancer cell lines.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.

Materials:

-

HCT-116 or H-1299 cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

(3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound isomers (e.g., 0, 25, 50, 100, 150, and 200 µM) in the culture medium.

-

Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the test compounds.

-

Incubate the plates for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to 6-gingerol suggests potential overlap in their mechanisms of action. 6-Gingerol is known to exert its effects through various signaling cascades, and it is plausible that this compound may interact with some of these same pathways.

Biotransformation of 6-Gingerol to this compound

The formation of this compound occurs through the metabolic reduction of the keto group in the side chain of 6-gingerol. This biotransformation is a key step in the metabolism of ginger's pungent compounds within the body.

Future Directions

The study of this compound is a rapidly evolving field. While initial findings on its cytotoxic and anti-inflammatory properties are promising, further research is imperative. Key areas for future investigation include:

-

Elucidation of Signaling Pathways: Detailed studies are needed to identify the specific molecular targets and signaling cascades modulated by this compound in various cell types.

-

Comprehensive Pharmacological Profiling: A broader screening of this compound's activity against a wider range of cancer cell lines, inflammatory models, and neurological disorder models is necessary to fully understand its therapeutic potential.

-

In Vivo Efficacy and Safety: Preclinical animal studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

Conclusion

This compound, as a major metabolite of 6-gingerol, demonstrates significant pharmacological potential, particularly in the areas of oncology and inflammation. The available quantitative data, though limited, suggests that it may have distinct and, in some cases, more potent activities than its precursor. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge. Continued in-depth research into the pharmacological properties and mechanisms of action of this compound is crucial for unlocking its full therapeutic potential.

References

- 1. Anti-inflammatory effects of 6-gingerol on arthritis in rats by inhibition of the NF-kB TAB1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Negative Allosteric Modulators of 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor blocking activity of arylalkanes isolated from the rhizome of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on 6-Gingediol research.

A Comprehensive Technical Review of 6-Gingerol (B72531) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingerol, a principal pungent phenolic compound isolated from the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive literature review of the research on 6-gingerol, focusing on its anticancer, anti-inflammatory, and antioxidant properties. The content herein is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, summarized quantitative data, and visual representations of key biological pathways.

Physicochemical Properties and Extraction

6-Gingerol (1-[4'-hydroxy-3'-methoxyphenyl]-5-hydroxy-3-decanone) is a yellowish oil at room temperature that can also form a low-melting crystalline solid.[1] Its structure is characterized by a β-hydroxy ketone moiety.[3] Various methods have been developed for its extraction and purification from ginger rhizomes. Conventional techniques often employ solvents like ethanol, while more advanced methods include microwave-assisted extraction (MAE) and supercritical CO2 extraction.[4][5] Purification is commonly achieved through chromatographic techniques such as silica (B1680970) gel column chromatography, semi-preparative high-performance liquid chromatography (semi-prep HPLC), and high-speed counter-current chromatography (HSCCC), which can yield 6-gingerol with high purity.[6][7][8]

Pharmacokinetics and Metabolism

Studies in both humans and rats have shown that 6-gingerol is rapidly absorbed after oral administration. However, its oral bioavailability is limited, estimated to be below 2% in rats when administered as a pure compound, due to extensive first-pass metabolism.[9] The primary metabolic pathways include glucuronidation and sulfation, with the majority of 6-gingerol and its related compounds being detected in serum as glucuronide and sulfate (B86663) conjugates.[10] The time to maximum plasma concentration (Tmax) for these conjugates is typically less than 2 hours.[11][12] 6-Gingerol can also be metabolized to 6-shogaol (B1671286) through dehydration and to 6-gingerdiols via ketone reduction.[3][12][13]

Table 1: Pharmacokinetic Parameters of 6-Gingerol and its Metabolites in Humans

| Compound | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·hr/mL) | Elimination Half-Life | Reference |

| 6-Gingerol Conjugates | 2.0 g ginger | 0.85 ± 0.43 | 65.6 ± 44.4 | 65.6 ± 44.4 | <2 hours | |

| 8-Gingerol Conjugates | 2.0 g ginger | 0.23 ± 0.16 | 73.1 ± 29.4 | 18.1 ± 20.3 | <2 hours | |

| 10-Gingerol Conjugates | 2.0 g ginger | 0.53 ± 0.40 | 75.0 ± 27.8 | 50.1 ± 49.3 | <2 hours | |

| 6-Shogaol Conjugates | 2.0 g ginger | 0.15 ± 0.12 | 65.6 ± 22.6 | 10.9 ± 13.0 | <2 hours |

Anticancer Activity

6-Gingerol has demonstrated significant anticancer effects across various cancer cell lines and animal models.[1][2][14] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][15]

Table 2: In Vitro Anticancer Activity of 6-Gingerol

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| A431 | Human Skin Adenocarcinoma | MTT Assay | 81.46 µg/mL | [16] |

| HeLa | Cervical Cancer | MTT Assay | IC50 of optimized extract: 20.9 µg/mL | [17] |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | Synergistic effect with Paclitaxel | [15][18] |

| H-1299 | Human Lung Cancer | Cytotoxicity Assay | Comparable to its metabolite M1 | [13] |

| A549 & H460 | Non-Small Cell Lung Cancer | Cell Proliferation Assay | Inhibited cell proliferation | [14] |

Key Signaling Pathways in Anticancer Activity

6-Gingerol modulates several critical signaling pathways to exert its anticancer effects. These include the p53 pathway, NF-κB signaling, and pathways involving MAP kinases.[1][19] It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[15] Furthermore, 6-gingerol can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[19] Recent studies have also highlighted its role in downregulating iron transport and PD-L1 expression in non-small cell lung cancer cells, suggesting its potential in cancer immunotherapy.[14][20]

Caption: Simplified signaling pathways affected by 6-Gingerol in cancer cells.

Anti-inflammatory Activity

6-Gingerol exhibits potent anti-inflammatory properties, which are attributed to its ability to inhibit the production of various pro-inflammatory mediators.[21] It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[22]

Table 3: In Vitro Anti-inflammatory Activity of 6-Gingerol

| Cell Line / Model | Mediator / Marker | Effect | Reference |

| LPS-stimulated mouse macrophages | NO, iNOS | Potent inhibition | [23] |

| LPS-induced murine peritoneal macrophages | iNOS, COX-2, IL-1β, IL-12, TNF-α | Decreased generation | [23] |

| IL-1β-stimulated HuH7 cells | IL-6, IL-8, ROS | Reduced levels | [22] |

| DEN-induced liver injury in rats | TNF-α, IL-6, CRP, ICAM1 | Significantly decreased levels | [24] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of 6-gingerol are primarily mediated through the inhibition of the NF-κB signaling pathway.[22][25] By preventing the degradation of IκBα, 6-gingerol blocks the nuclear translocation of NF-κB, thereby downregulating the expression of target pro-inflammatory genes.[1][22] Additionally, 6-gingerol has been shown to reduce prostaglandin (B15479496) E2 (PGE2) levels by suppressing the enzymatic activities of cyclooxygenase and PGE synthase.[21] It can also activate the Nrf2/HO-1 pathway, which plays a role in resolving inflammation.[26]

References

- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 2. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats [frontiersin.org]

- 4. qascf.com [qascf.com]

- 5. researchgate.net [researchgate.net]

- 6. qascf.com [qascf.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Efficacy of 6-Gingerol with Paclitaxel against Wild Type of Human Breast Adenocarcinoma | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticancer Efficacy of 6-Gingerol with Paclitaxel against Wild Type of Human Breast Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Natural Product 6-Gingerol Inhibits Inflammation-Associated Osteoclast Differentiation via Reduction of Prostaglandin E2 Levels [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 26. 6-Gingerol Alleviates Ferroptosis and Inflammation of Diabetic Cardiomyopathy via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of 6-Gingerol: A Technical Guide for Researchers

Introduction: 6-Gingerol (B72531), the most abundant pungent phenolic compound in fresh ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities. Exhibiting anti-inflammatory, antioxidant, and anticancer properties, 6-Gingerol modulates a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of its core mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, tailored for researchers, scientists, and drug development professionals.

Anti-cancer Activity

The anticancer effects of 6-Gingerol are multifaceted, primarily driven by its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit the proliferation and survival signaling pathways.

Induction of Apoptosis

6-Gingerol primarily triggers the intrinsic, mitochondria-dependent apoptosis pathway. It modulates the balance of pro- and anti-apoptotic proteins, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

A key mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[3] In the cytosol, cytochrome c associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1] In some cancer cells, such as glioblastoma, 6-Gingerol has been shown to increase the activities of both caspase-3 and caspase-9.[4]

Furthermore, 6-Gingerol's pro-apoptotic activity is linked to its ability to increase the expression of the tumor suppressor protein p53.[3] This p53-dependent mechanism contributes to the changes in Bax and Bcl-2 expression, reinforcing the intrinsic apoptotic signaling.[3]

Cell Cycle Arrest

6-Gingerol can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type. In breast cancer cells (MDA-MB-231 and MCF-7), treatment with 6-Gingerol leads to G0/G1 arrest.[5][6] This is achieved by downregulating the expression of key G1 phase proteins like Cyclin D1, Cyclin E, and CDK4, while upregulating the cyclin-dependent kinase inhibitors p21 and p27.[6] In colon cancer cells (LoVo), 6-Gingerol induces a dose-dependent arrest at the G2/M phase.[7]

Inhibition of Pro-survival Pathways

6-Gingerol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis. Treatment with 6-Gingerol can decrease the phosphorylation of both PI3K and Akt, thereby inactivating this pro-survival cascade.[8][9] In some contexts, this inhibition of the PI3K/Akt/mTOR pathway also leads to the induction of autophagy.[10]

Quantitative Data: Anti-cancer Effects

| Cell Line | Assay | Effect | IC50 Value (µM) | Duration (h) | Reference |

| HCT-15 (Colon Cancer) | Cytotoxicity | Inhibition of Cell Viability | 100 | 24 | [11] |

| L929 (Fibrosarcoma) | Cytotoxicity | Inhibition of Cell Viability | 102 | 24 | [11] |

| Raw 264.7 (Macrophage) | Cytotoxicity | Inhibition of Cell Viability | 102 | 24 | [11] |

| A431 (Skin Cancer) | MTT Assay | Inhibition of Cell Viability | 81.46 µg/mL (~276.7 µM) | - | [12] |

| S-180 (Sarcoma) | Cell Viability | Inhibition of Cell Viability | 18.98 | - | [13] |

| HL-60 (Leukemia) | Cell Viability | Inhibition of Cell Viability | 1.17 | - | [13] |

| MCF-7 (Breast Cancer) | MTT Assay | Inhibition of Cell Viability | 25.7 µg/mL (~87.3 µM) | - | [14] |

| MDA-MB-231 (Breast) | MTT Assay | Inhibition of Cell Viability | 30.2 µg/mL (~102.6 µM) | - | [14] |

| HT-29 (Colorectal) | MTS Assay | Inhibition of Cell Viability (with γ-T3) | 105 µg/mL (6G) | 24 | [15] |

| SW837 (Colorectal) | MTS Assay | Inhibition of Cell Viability (with γ-T3) | 70 µg/mL (6G) | 24 | [15] |

| Cell Line | Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) | Reference |

| LoVo (Colon Cancer) | Control | 48.9 ± 4.1 | 6.4 ± 1.1 | 45.7 ± 3.6 | 1.36 ± 0.23 | [7] |

| LoVo (Colon Cancer) | 6-Gingerol (15µg/mL) | 36.7 ± 4.2 | 4.5 ± 0.9 | 58.8 ± 5.4 | 2.58 ± 0.36 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. 6-Gingerol exerts potent anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

6-Gingerol blocks this cascade by inhibiting the phosphorylation of both IκBα and the p65 subunit.[16][17] This prevents the degradation of IκBα and traps NF-κB in the cytoplasm, thereby suppressing the expression of its target inflammatory genes.[16][18]

Modulation of MAPK Pathways

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules that regulate cellular responses to a variety of external stimuli, including inflammatory signals. 6-Gingerol has been shown to prevent the TPA-induced phosphorylation and catalytic activity of p38 MAPK.[16] The inhibition of the p38 MAPK pathway contributes to the downstream inactivation of NF-κB and the suppression of COX-2 expression.[16][19]

Inhibition of COX-2

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Unlike its constitutively expressed isoform COX-1, COX-2 is induced by inflammatory stimuli. 6-Gingerol is a preferential inhibitor of COX-2 over COX-1, which may account for its anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[20]

Quantitative Data: Anti-inflammatory Effects

| Target | Assay System | Effect | IC50 / Ki Value (µM) | Reference |

| COX-2 | In Silico Docking | Inhibition Constant (Ki) | 1.46 | [20] |

| COX-1 | In Silico Docking | Inhibition Constant (Ki) | 3.78 | [20] |

| COX-2 | A549 Cells | Inhibition of COX-2 Activity | >50 | [21] |

| COX-1 | Enzyme Assay | Inhibition of COX-1 Activity | >1000 | [22] |

Antioxidant Activity

6-Gingerol contributes to cellular antioxidant defense through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like 6-Gingerol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE sequence in the promoter region of its target genes, initiating their transcription and bolstering the cell's antioxidant capacity.[23] Studies have shown that 6-Gingerol treatment can increase the expression of both Nrf2 and HO-1.[23]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the effect of 6-Gingerol on cell metabolic activity, an indicator of cell viability.

-

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[24][25]

-

Procedure:

-

Cell Seeding: Seed cells (e.g., 4 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Treatment: Replace the medium with fresh medium containing various concentrations of 6-Gingerol (e.g., 0-200 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[25]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[25]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[27]

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

-

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of 6-Gingerol for the chosen duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[27]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, acquiring a minimum of 10,000 events per sample.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p-Akt, Bax, Bcl-2, p-p65).

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is probed with primary antibodies specific to the target protein. An enzyme-conjugated secondary antibody that binds to the primary antibody is then added, and a substrate is used to generate a chemiluminescent or fluorescent signal for detection and quantification.[28][29]

-

Procedure:

-

Cell Lysis: After treatment with 6-Gingerol, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[30]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[30]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 10-12% acrylamide) and run at 100-120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[29]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[31]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[30]

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.

-

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of 6-gingerol on Growth Factors and Apoptosis Indices in Rats Exposed to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Gingerol Inhibits Growth of Colon Cancer Cell LoVo via Induction of G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6-Shogaol from ginger shows anti-tumor effect in cervical carcinoma via PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 6-Gingerol Alleviates Ferroptosis and Inflammation of Diabetic Cardiomyopathy via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. MTT Assay [protocols.io]

- 27. bosterbio.com [bosterbio.com]

- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 29. Western blot protocol | Abcam [abcam.com]

- 30. benchchem.com [benchchem.com]

- 31. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

6-Gingediol: A Technical Overview of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingediol, a significant metabolite of 6-gingerol (B72531), the most abundant bioactive compound in fresh ginger (Zingiber officinale), is emerging as a molecule of interest in pharmacological research. As the scientific community delves deeper into the therapeutic properties of ginger and its constituents, understanding the biological activities of its metabolites is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound, with a focus on its cytotoxic effects. It also details the experimental protocols used in key studies and visualizes the metabolic pathways and experimental workflows.

Biotransformation of 6-Gingerol to this compound

In vivo and in vitro studies have demonstrated that 6-gingerol undergoes extensive metabolism, with this compound being one of its major metabolic products. Specifically, two diastereomers of this compound have been identified: (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol.[1][2][3] This biotransformation involves the reduction of the keto group in the alkyl chain of 6-gingerol.[1] The conversion of 6-gingerol to these metabolites has been observed in various human cancer cell lines, including H-1299 non-small cell lung carcinoma and HCT-116 colon cancer cells, as well as in mice.[1][2][3]

Known Biological Activities of this compound

The primary biological activity of this compound that has been quantitatively investigated is its cytotoxicity against cancer cells. Research has shown that both (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol exhibit inhibitory effects on the growth of human cancer cell lines.[1][3]

Cytotoxic Activity

The cytotoxic effects of the two major metabolites of 6-gingerol, (3R,5S)-6-gingerdiol (referred to as M1 in the study) and (3S,5S)-6-gingerdiol (M2), have been evaluated against human colon cancer cells (HCT-116) and non-small cell lung carcinoma cells (H-1299).[1] The results indicate that while both metabolites demonstrate inhibitory activity, their potency varies depending on the cell line. Notably, (3R,5S)-6-gingerdiol showed a comparable cytotoxic effect to its parent compound, 6-gingerol, in H-1299 cells.[1][2]

Table 1: Cytotoxic Activity of this compound Metabolites

| Compound | Cell Line | IC50 (µM) after 24h |

| 6-Gingerol | HCT-116 | 160.42[1] |

| (3R,5S)-6-Gingerdiol (M1) | HCT-116 | > 200[1] |

| (3S,5S)-6-Gingerdiol (M2) | HCT-116 | > 200[1] |

| 6-Gingerol | H-1299 | 136.73[3] |

| (3R,5S)-6-Gingerdiol (M1) | H-1299 | 200[1][3] |

| (3S,5S)-6-Gingerdiol (M2) | H-1299 | > 200[1] |

Experimental Protocols

This section details the methodologies employed in the key studies that have identified and evaluated the biological activity of this compound.

Cell Culture and Treatment

Human colon cancer (HCT-116) and non-small cell lung carcinoma (H-1299) cell lines were utilized.[1] The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2. For experimental purposes, cells were plated in 6-well plates and allowed to attach for 24 hours before treatment with 6-gingerol or its metabolites at various concentrations (0, 25, 50, 100, 150, and 200 µM) for 24 hours.[1]

Isolation and Identification of this compound Metabolites

To isolate the metabolites, 6-gingerol was incubated with H-1299 cells for 48 hours. The culture medium was then collected and the metabolites were purified using a Sephadex LH-20 column and preparative thin-layer chromatography (TLC).[1] The structural identification of the purified metabolites was carried out using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR (HMQC and HMBC) spectra were acquired to elucidate the chemical structure of the metabolites.[1]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique was used to determine the molecular formula of the metabolites.[1]

The configurations of the metabolites were confirmed by comparing their NMR data with those of known standards of (3R,5S)-gingerdiol and (3S,5S)-gingerdiol.[1]

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of 6-gingerol and its metabolites on the cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.

Future Research Directions

The current body of literature on this compound is primarily focused on its formation from 6-gingerol and its cytotoxic properties. To fully understand its therapeutic potential, further research is warranted in several areas:

-

Broader Biological Screening: Investigating the anti-inflammatory, antioxidant, neuroprotective, and metabolic effects of purified this compound diastereomers is essential.

-

Mechanism of Action: Elucidating the specific signaling pathways through which this compound exerts its cytotoxic effects would be a significant advancement.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the pharmacokinetics, safety, and efficacy of this compound in a whole-organism context.

-

Synergistic Effects: Exploring the potential synergistic or antagonistic interactions of this compound with its parent compound, 6-gingerol, and other phytochemicals could provide insights into the overall therapeutic effects of ginger.

Conclusion

This compound, as a primary metabolite of 6-gingerol, demonstrates notable biological activity, particularly in the realm of cancer cell cytotoxicity. The available data, though limited, suggests that this compound may contribute to the overall pharmacological profile of ginger. The detailed experimental protocols and structured data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon. Further in-depth investigation into the diverse biological activities and mechanisms of action of this compound is crucial to unlock its full therapeutic potential.

References

- 1. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Physicochemical Profile of 6-Gingerol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingerol (B72531), a principal pungent component of fresh ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities. As a member of the gingerol family, this phenolic compound is a subject of extensive research in drug discovery and development due to its potential therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical characteristics of 6-Gingerol, offering a foundation for its study and application in various scientific disciplines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Gingerol is paramount for its extraction, formulation, and therapeutic application. The key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of 6-Gingerol

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₄ | [1][2][3] |

| Molecular Weight | 294.39 g/mol | [1][2][3] |

| Appearance | Pungent yellow oil or low-melting crystalline solid | [4] |

| IUPAC Name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | [1] |

| CAS Number | 23513-14-6 | [1] |

Table 2: Thermal and Spectroscopic Properties of 6-Gingerol

| Property | Value | Reference |

| Melting Point | 30-32 °C (86-90 °F; 303-305 K) | [4] |

| Boiling Point | 453.0 ± 35.0 °C (Predicted) | [5] |

| UV/Vis λmax | 282 nm in ethanol (B145695) | [6][7] |

Table 3: Solubility and Partitioning Characteristics of 6-Gingerol

| Property | Value | Reference |

| Solubility in Water | Poorly soluble/Insoluble | [8][9] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, and dimethylformamide (DMF).[7][10] The solubility in ethanol and DMF is approximately 30 mg/ml and 25 mg/ml in DMSO.[7][11] | [7][10][11] |

| Solubility in PBS (pH 7.2) | Approximately 1 mg/ml | [7][11] |

| pKa (Predicted) | 10.02 ± 0.20 | [2][5] |

| LogP (Octanol-Water Partition Coefficient) | 3.1 (Computed by XLogP3) | [12] |

Table 4: Stability of 6-Gingerol

| Condition | Observation | Reference |

| pH | Relatively stable in the pH range of 1 to 7 at 37°C.[13] Maximum stability is observed at pH 4.[14] | [13][14] |

| Temperature | Decomposes significantly at temperatures higher than 60°C.[13] Cooking transforms 6-gingerol into zingerone, while drying or mild heating leads to the formation of shogaols, which are about twice as pungent.[4] | [4][13] |

| Storage | A 6-month stability test showed a decrease in 6-gingerol content in dry ginger rhizome samples, with the decrease being significantly lower in a sealed glass container compared to an unsealed glass container or a plastic container.[15] | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of 6-Gingerol.

Determination of Melting Point

Methodology:

-

A small, representative crystalline sample of 6-Gingerol is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

Methodology:

-

An excess amount of 6-Gingerol is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of 6-Gingerol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][10]

High-Performance Liquid Chromatography (HPLC) for Quantification

Methodology:

-

Standard Preparation: A stock solution of 6-Gingerol is prepared by dissolving a known weight in methanol.[13][16] A series of working standards are then prepared by serial dilution.[13][16]

-

Sample Preparation: Ginger extracts or other samples containing 6-Gingerol are dissolved in a suitable solvent and filtered through a 0.45 µm filter.[16]

-

Chromatographic Conditions:

-

Quantification: The concentration of 6-Gingerol in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.[13][16]

Signaling Pathways and Experimental Workflows

6-Gingerol exerts its biological effects by modulating various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is essential for a deeper understanding.

Signaling Pathways

6-Gingerol has been shown to interact with key signaling cascades, including the NF-κB and MAPK pathways, which are central to inflammation and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. utm.mx [utm.mx]

- 3. zenodo.org [zenodo.org]

- 4. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. int.yasin-alsys.org [int.yasin-alsys.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 6-Gingerol, an active compound of ginger, attenuates NASH-HCC progression by reprogramming tumor-associated macrophage via the NOX2/Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on 6-Gingediol's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingediol, a primary metabolite of 6-gingerol (B72531), the most abundant bioactive compound in ginger (Zingiber officinale), is emerging as a molecule of significant interest in early-stage therapeutic research. While much of the existing literature focuses on its precursor, preliminary studies on this compound suggest it possesses distinct and potent biological activities. This technical guide provides a consolidated overview of the current, albeit nascent, understanding of this compound's therapeutic potential, with a focus on its cytotoxic and anti-inflammatory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting key findings, experimental methodologies, and putative mechanisms of action.

Quantitative Data on Therapeutic Effects

The primary focus of early-stage research on this compound has been its cytotoxic effects against various cancer cell lines. The two major metabolites of 6-gingerol are (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2).[1] The following table summarizes the available quantitative data on their efficacy.

| Compound | Cell Line | Cancer Type | Parameter | Value | Incubation Time | Citation |

| (3R,5S)-6-gingerdiol (M1) | HCT-116 | Human Colon Carcinoma | IC50 | > 200 µM | 24 hours | [1] |

| (3S,5S)-6-gingerdiol (M2) | HCT-116 | Human Colon Carcinoma | IC50 | > 200 µM | 24 hours | [1] |

| (3R,5S)-6-gingerdiol (M1) | H-1299 | Human Non-small Cell Lung Carcinoma | IC50 | 200 µM | 24 hours | [1] |

| (3S,5S)-6-gingerdiol (M2) | H-1299 | Human Non-small Cell Lung Carcinoma | IC50 | > 200 µM | 24 hours | [1] |

| (3R,5S)-6-gingerdiol & (3S,5S)-6-gingerdiol | RAW 264.7 | Murine Macrophage | Nitric Oxide Production Inhibition | > 70% at 100 µg/mL | Not Specified | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies employed in key studies investigating this compound.

Cell Culture and Maintenance

-

Cell Lines: Human colon carcinoma (HCT-116) and human non-small cell lung carcinoma (H-1299) cells are commonly used.[1]

-

Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol (e.g., 0, 25, 50, 100, 150, and 200 µM) for a specified duration (e.g., 24 hours).[1]

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Nitric Oxide Production Assay (Griess Assay)

This assay is used to quantify nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds.

-

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.[2]

-

Cell Seeding and Stimulation: Cells are seeded in 96-well plates and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds ((3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol).

-

Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Signaling Pathways and Mechanisms of Action

While research on the specific signaling pathways modulated by this compound is still in its infancy, preliminary evidence and extrapolation from the known mechanisms of its precursor, 6-gingerol, provide some initial insights.

Cytotoxic Effects

The cytotoxic effects of (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol observed in cancer cell lines suggest a potential role in inducing apoptosis or inhibiting cell proliferation.[1] Although the precise signaling pathways are yet to be elucidated for the diol metabolites, it is plausible that they share some mechanisms with 6-gingerol, which is known to induce apoptosis through various pathways, including:

-

Modulation of Bcl-2 family proteins: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

-

Activation of Caspases: Triggering the caspase cascade, leading to programmed cell death.

-

Induction of Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

Figure 1: Experimental workflow for assessing the cytotoxicity of this compound metabolites using the MTT assay.

Anti-inflammatory Effects

The potent inhibition of nitric oxide production by (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol in macrophages strongly suggests an anti-inflammatory role.[2] Nitric oxide is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The inhibition of NO synthesis is often linked to the downregulation of inducible nitric oxide synthase (iNOS). This effect could be mediated through the inhibition of pro-inflammatory signaling pathways such as:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation that controls the expression of iNOS and other pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways (including ERK, JNK, and p38) are also involved in the regulation of inflammatory responses.

Figure 2: A proposed signaling pathway for the anti-inflammatory effects of this compound.

Future Directions and Conclusion

The early-stage research on this compound highlights its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The cytotoxic effects against cancer cells and the potent inhibition of nitric oxide production warrant further investigation. Future research should focus on:

-

Elucidating Detailed Mechanisms: In-depth studies are needed to identify the specific signaling molecules and pathways targeted by (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol in cancer cells and immune cells.

-

Expanding Therapeutic Areas: Investigating the potential of this compound in other therapeutic areas, such as neuroprotection and metabolic diseases, based on the known activities of its precursor, 6-gingerol.

-

In Vivo Studies: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound metabolites.

-

Synthesis and Bioavailability: Developing efficient methods for the synthesis of pure (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol to facilitate preclinical and clinical development, as well as strategies to enhance their bioavailability.

References

The Emergence of 6-Gingediol: From Metabolite Discovery to a Novel Frontier in Ginger Research

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery, history, and nascent understanding of 6-Gingediol, a class of compounds emerging from the metabolic shadow of its well-known precursor, 6-Gingerol. While research on this compound is in its early stages, this document provides a comprehensive technical overview of its discovery as a significant metabolite, its chemical synthesis, and its initial characterization, with a focus on its potential biological activities. The information presented herein is intended to serve as a foundational guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History: A Metabolite Story

The discovery of this compound is intrinsically linked to the extensive investigation of 6-Gingerol, the most abundant and pharmacologically active pungent compound in fresh ginger (Zingiber officinale). For decades, research has focused on the diverse biological activities of 6-Gingerol, including its anti-inflammatory, antioxidant, and anti-cancer properties. However, a deeper understanding of its in vivo fate and the bioactivity of its metabolic products has only recently begun to unfold.

Scientific inquiry into the biotransformation of 6-Gingerol in various biological systems, including cancer cell lines and murine models, led to the identification of several metabolites. Among these, two diastereomeric diols, namely (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol and (3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol , were identified as major metabolic products.[1][2] These compounds are collectively referred to in some literature as 6-gingerdiols.[1][2]

The initial discovery was a pivotal moment, shifting the focus from solely the parent compound to its derivatives, which could potentially contribute to or modulate the overall pharmacological effects attributed to ginger consumption. This has opened a new avenue of research to explore the independent biological activities and therapeutic potential of these this compound compounds.

Chemical Profile and Synthesis

Chemical Structure: